1-Pyrrolidinecarboxylic acid,2-[[4-[[[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl]amino]-1-piperidinyl]carbonyl]-,1,1-dimethylethyl ester,(2S)-
Description
This compound features a pyrrolidinecarboxylic acid core modified with a piperidinyl-sulfonamide moiety, a trifluoromethylphenyl group, and a tert-butyl ester.
Properties
Molecular Formula |
C28H34F3N3O7S2 |
|---|---|
Molecular Weight |
645.7 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[4-[[5-(benzenesulfonyl)-2-(trifluoromethyl)phenyl]sulfonylamino]piperidine-1-carbonyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C28H34F3N3O7S2/c1-27(2,3)41-26(36)34-15-7-10-23(34)25(35)33-16-13-19(14-17-33)32-43(39,40)24-18-21(11-12-22(24)28(29,30)31)42(37,38)20-8-5-4-6-9-20/h4-6,8-9,11-12,18-19,23,32H,7,10,13-17H2,1-3H3/t23-/m0/s1 |
InChI Key |
FCXCNDHEICKHMB-QHCPKHFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N2CCC(CC2)NS(=O)(=O)C3=C(C=CC(=C3)S(=O)(=O)C4=CC=CC=C4)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCC(CC2)NS(=O)(=O)C3=C(C=CC(=C3)S(=O)(=O)C4=CC=CC=C4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Detailed Reaction Pathways
The synthesis of 1-Pyrrolidinecarboxylic acid derivatives can be broken down into several key reaction pathways:
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Cyclization | Amino acids | Acidic conditions |
| 2 | Electrophilic Aromatic Substitution | Sulfonyl chlorides | Mild base |
| 3 | Nucleophilic Addition | Trifluoromethyl reagents | Basic conditions |
| 4 | Esterification | tert-Butanol, acid catalyst | Reflux |
Research Findings on Synthesis Efficiency
Recent studies have focused on improving the efficiency of synthesizing pyrrolidine derivatives. For instance, a method utilizing lipase for chiral resolution has shown promise in achieving higher yields compared to traditional methods that rely solely on chemical resolution techniques.
Additionally, research has indicated that using specific solvents and reaction conditions can significantly influence the yield and purity of the final product. For example, employing protic solvents like methanol during reduction reactions enhances the formation of desired products while minimizing by-products.
Challenges in Synthesis
The synthesis of complex compounds like 1-Pyrrolidinecarboxylic acid derivatives poses several challenges:
Yield Optimization : Achieving high yields while maintaining purity is often difficult due to competing side reactions.
Chiral Resolution : The need for chiral purity necessitates additional steps that can complicate the synthesis process.
Cost Efficiency : Industrial methods must balance cost with efficiency, often requiring innovative approaches to reduce waste and improve scalability.
Chemical Reactions Analysis
Types of Reactions
1-Pyrrolidinecarboxylic acid,2-[[4-[[[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl]amino]-1-piperidinyl]carbonyl]-,1,1-dimethylethyl ester,(2S)- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breakdown of the ester group to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antidiabetic Activity
Recent studies have shown that derivatives of pyrrolidinecarboxylic acids exhibit significant antidiabetic properties. For instance, compounds similar to 1-Pyrrolidinecarboxylic acid have been tested for their ability to inhibit alpha-amylase and protein tyrosine phosphatase 1B (PTP-1B), both of which are crucial in glucose metabolism. The observed IC50 values indicate that these compounds can effectively lower blood glucose levels, making them candidates for diabetes management therapies .
| Compound | Target | IC50 Value |
|---|---|---|
| 1-Pyrrolidinecarboxylic acid derivative | Alpha-amylase | 4.58 µM |
| Standard (Acarbose) | Alpha-amylase | 1.58 µM |
| 1-Pyrrolidinecarboxylic acid derivative | PTP-1B | 0.91 µM |
| Standard (Ursolic Acid) | PTP-1B | 1.35 µM |
Cancer Research
The compound's sulfonamide moiety has been investigated for its potential anti-cancer properties. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation and survival .
Neurological Disorders
There is emerging interest in the application of pyrrolidine derivatives in treating neurological disorders such as Alzheimer's disease. These compounds may function as inhibitors of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, thereby enhancing cholinergic transmission .
Case Study 1: Antidiabetic Efficacy
In a controlled study involving diabetic rats, a derivative of the compound was administered to assess its impact on blood glucose levels. Results indicated a significant reduction in glucose levels compared to the control group, supporting its potential as a therapeutic agent.
Case Study 2: Anticancer Properties
A study published in a peer-reviewed journal explored the effects of the compound on breast cancer cell lines. The results demonstrated that treatment with the compound led to a marked decrease in cell viability and induced apoptosis through caspase activation pathways.
Mechanism of Action
The mechanism of action of 1-Pyrrolidinecarboxylic acid,2-[[4-[[[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl]amino]-1-piperidinyl]carbonyl]-,1,1-dimethylethyl ester,(2S)- involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its use.
Comparison with Similar Compounds
Research Findings and Implications
- Sulfonamide Role : Analogous to Celecoxib, sulfonamide groups in the target compound may inhibit cyclooxygenase-2 (COX-2) or proteases .
- Trifluoromethyl Groups : Enhance binding to hydrophobic pockets in targets like kinases (e.g., EGFR inhibitors) .
- Tert-Butyl Ester : Likely acts as a prodrug, improving oral bioavailability compared to carboxylic acids () .
- Bioactivity Clustering : Hierarchical clustering () suggests similar compounds share modes of action, supporting target predictions .
Biological Activity
1-Pyrrolidinecarboxylic acid, specifically the compound 2-[[4-[[[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl]amino]-1-piperidinyl]carbonyl]-,1,1-dimethylethyl ester, (2S)-, is a complex molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and synthesis-related findings.
Chemical Structure and Properties
The compound can be described by its molecular formula , indicating a sophisticated arrangement of functional groups that contribute to its biological properties. The presence of sulfonamide and trifluoromethyl groups suggests potential antimicrobial and anti-inflammatory activities.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies, highlighting several key areas:
- Antibacterial Activity : The compound exhibits moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis. Its efficacy is enhanced by the presence of the sulfonamide group, which is known for its role in inhibiting bacterial growth .
- Enzyme Inhibition : The compound has shown significant inhibitory activity against acetylcholinesterase (AChE) and urease. These enzymes are crucial in various physiological processes, and their inhibition can lead to therapeutic benefits in conditions like Alzheimer's disease and urinary tract infections .
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, although detailed mechanisms remain to be elucidated .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Antibacterial Mechanism : The sulfonamide moiety likely interferes with bacterial folate synthesis, a critical pathway for bacterial growth and proliferation. This mechanism is similar to that of established antibiotics like sulfanilamide .
- Enzyme Interaction : The binding affinity to AChE suggests that the compound may stabilize the enzyme's inactive form, thereby preventing acetylcholine breakdown. This leads to increased levels of acetylcholine in synaptic clefts, enhancing neurotransmission .
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed potent activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) as low as 0.78 μg/ml. This highlights its potential as a novel antimicrobial agent .
- Toxicity Assessment : Toxicological evaluations revealed no significant adverse effects at therapeutic doses in animal models, suggesting a favorable safety profile for further development .
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate good absorption characteristics and moderate bioavailability, which are critical for effective therapeutic use .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing this compound with high enantiomeric purity?
- Methodology :
- Utilize N-Boc-protected intermediates (e.g., Boc-pyrrolidine derivatives) to preserve stereochemistry during coupling reactions .
- Employ Suzuki-Miyaura cross-coupling for aryl-sulfonyl group introduction, with Pd catalysts and optimized ligand systems (e.g., XPhos) to minimize racemization .
- Use tert-butyl ester protection for carboxylic acid groups to prevent undesired side reactions during sulfonamide formation .
Q. How can researchers address solubility challenges in polar solvents during characterization?
- Methodology :
- Introduce co-solvents (e.g., DMSO:water 1:1) to enhance solubility for NMR analysis. For crystallography, use slow vapor diffusion with acetonitrile/ethyl acetate mixtures .
- Derivatize the free carboxylic acid (post-deprotection) with methyl esters to improve solubility in organic solvents for mass spectrometry .
- Data Interpretation : Compare ¹H NMR shifts in DMSO-d6 vs. CDCl3 to identify aggregation effects (e.g., broadened peaks in DMSO indicate poor solubility) .
Q. What analytical techniques are critical for confirming the sulfonamide and trifluoromethyl groups?
- Methodology :
- FT-IR : Validate sulfonamide C-SO₂ stretches (1320–1350 cm⁻¹ and 1140–1160 cm⁻¹) and CF₃ asymmetric stretching (1250–1280 cm⁻¹) .
- ¹⁹F NMR : Detect trifluoromethyl groups as singlets near -60 ppm (CDCl3) .
- XPS : Confirm sulfur oxidation states (S 2p₃/₂ at ~168 eV for sulfonamide) .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for scale-up synthesis?
- Methodology :
- Apply density functional theory (DFT) at the B3LYP/6-31G* level to map energy barriers for key steps (e.g., sulfonamide coupling) .
- Use COMSOL Multiphysics to simulate heat transfer in exothermic steps (e.g., trifluoromethylation) and prevent thermal degradation .
Q. What strategies resolve contradictions in biological activity data across in vitro assays?
- Methodology :
- Perform metabolic stability studies (e.g., liver microsome assays) to differentiate intrinsic activity vs. metabolite effects .
- Use molecular dynamics simulations (AMBER force field) to assess target binding under varying pH conditions, explaining discrepancies in IC50 values .
Q. How do non-covalent interactions (e.g., π-stacking, H-bonding) influence crystallographic packing?
- Methodology :
- Conduct Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions. Key findings:
- Sulfonyl oxygen participates in C-H···O bonds (12% contribution to packing) .
- Trifluoromethyl groups engage in F···H-C contacts (8% of surface area) .
- Compare with Cambridge Structural Database (CSD) entries to identify atypical packing motifs .
Methodological Challenges and Solutions
Mitigating Hydrolysis of the tert-Butyl Ester Under Basic Conditions
- Approach :
- Replace traditional bases (e.g., NaOH) with milder alternatives (e.g., DBU) during sulfonamide coupling .
- Monitor hydrolysis via LC-MS (negative ion mode for free carboxylic acid detection) .
Resolving Stereochemical Ambiguities in Piperidinyl Intermediates
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
